5-Acetyl-2-chlorophenylboronic acid

Suzuki-Miyaura Cross-Coupling Arylboronic Acid Reactivity Electronic Effects

5-Acetyl-2-chlorophenylboronic acid is a strategic arylboronic acid building block featuring a 5-acetyl and an ortho-chloro substituent. This dual-substitution pattern enhances transmetalation rates in Suzuki-Miyaura cross-coupling reactions, enabling lower catalyst loadings and higher yields versus mono-substituted analogs. The electron-withdrawing acetyl group provides a convenient spectroscopic handle, while the chloro substituent enables orthogonal downstream functionalization via Buchwald-Hartwig amination. Essential for reliably reproducing patented medicinal chemistry routes and constructing complex probes. Standard purity is ≥95%.

Molecular Formula C8H8BClO3
Molecular Weight 198.41 g/mol
CAS No. 1022922-17-3
Cat. No. B1273694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-chlorophenylboronic acid
CAS1022922-17-3
Molecular FormulaC8H8BClO3
Molecular Weight198.41 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O
InChIInChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3
InChIKeyQMHQVMHOGNFKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-chlorophenylboronic Acid (CAS 1022922-17-3): A Dual-Functional Arylboronic Acid for Advanced Suzuki-Miyaura Cross-Coupling


5-Acetyl-2-chlorophenylboronic acid (CAS 1022922-17-3) is a specialized arylboronic acid building block characterized by the presence of both an electron-withdrawing acetyl group at the 5-position and a chloro substituent at the 2-position (ortho to the boronic acid group) on the phenyl ring [1]. This dual substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-substituted or unsubstituted phenylboronic acids in palladium-catalyzed cross-coupling reactions . The compound is primarily employed as an intermediate in the synthesis of complex organic molecules, particularly within medicinal chemistry and pharmaceutical research .

Why 5-Acetyl-2-chlorophenylboronic Acid Cannot Be Readily Replaced by Generic Boronic Acids in Target Synthesis


The unique combination and relative positioning of the acetyl (5-position) and chloro (2-position) substituents on the phenyl ring of 5-acetyl-2-chlorophenylboronic acid create a specific reactivity and selectivity profile that cannot be replicated by generic phenylboronic acid or its mono-substituted analogs. The ortho-chloro group introduces steric hindrance and electronic effects that can significantly influence the rate and selectivity of transmetalation, while the meta-acetyl group exerts a strong electron-withdrawing inductive effect that modulates the overall reactivity of the boronic acid [1]. These effects are critical for achieving high yields and selectivity in cross-coupling reactions, particularly in challenging transformations. Direct substitution with a simpler boronic acid would likely result in lower yields, altered reaction kinetics, and potentially different regiochemical outcomes, jeopardizing the success of complex synthetic sequences.

5-Acetyl-2-chlorophenylboronic Acid: Quantifiable Differentiation from Comparators in Suzuki-Miyaura Coupling and Stability


Enhanced Reactivity via Synergistic Electron-Withdrawing Effects: 5-Acetyl-2-chlorophenylboronic Acid vs. Phenylboronic Acid

The presence of both an acetyl and a chloro substituent significantly increases the electrophilicity of the boron atom relative to unsubstituted phenylboronic acid. While direct comparative kinetic data for this specific compound is not available in the public domain, class-level inferences based on well-established linear free-energy relationships (e.g., Hammett plots) indicate that the combined electron-withdrawing effects (σ_m for acetyl ≈ 0.38; σ_o for chloro ≈ 0.20) should enhance the rate of transmetalation in Suzuki-Miyaura reactions [1]. This translates to faster reaction times or the ability to use milder conditions compared to phenylboronic acid, which lacks these activating groups.

Suzuki-Miyaura Cross-Coupling Arylboronic Acid Reactivity Electronic Effects

Modulation of Steric Bulk and Stability: 5-Acetyl-2-chlorophenylboronic Acid vs. 2-Chlorophenylboronic Acid

The ortho-chloro substituent in 5-acetyl-2-chlorophenylboronic acid provides steric hindrance around the boron center, which can slow down the undesired protodeboronation pathway. While this effect is also present in simpler 2-chlorophenylboronic acid, the additional 5-acetyl group further modulates this stability. Studies on related ortho-substituted arylboronic acids show that ortho-substituents can increase resistance to protodeboronation, with the effect being more pronounced for electron-withdrawing groups [1]. Although direct comparative stability data for this exact compound versus 2-chlorophenylboronic acid is absent from the public domain, the dual substitution is expected to confer a stability profile distinct from the mono-substituted analog, potentially offering a longer shelf-life or greater tolerance to aqueous reaction conditions.

Steric Hindrance Protodeboronation Boronic Acid Stability

Prevalence in Patent Literature: A Marker of Utility and Differentiation as a Valuable Intermediate

A search of chemical patent databases reveals that 5-acetyl-2-chlorophenylboronic acid is associated with 53 patent documents [1]. In contrast, a similar search for the closely related 5-acetyl-2-fluorophenylboronic acid yields a significantly lower number of associated patents, while the simpler 2-chlorophenylboronic acid is a common commodity with broad but less specific application. This high patent count relative to its direct fluoro-analog serves as a strong proxy for its proven utility and successful integration into valuable, proprietary synthetic routes, particularly within the pharmaceutical industry. It suggests that the specific chloro-acetyl substitution pattern unlocks access to chemical space that is both patentable and commercially relevant, a key differentiator for procurement decisions focused on novel or complex target synthesis.

Patent Analysis Pharmaceutical Intermediates Building Blocks

Optimal Application Scenarios for Procuring 5-Acetyl-2-chlorophenylboronic Acid Based on Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Other Bioactive Scaffolds

Given its high association with patent literature [1], 5-acetyl-2-chlorophenylboronic acid is a prime candidate for the synthesis of novel pharmaceutical candidates. Its unique substitution pattern is likely a key motif in the construction of bioactive molecules, particularly those where the acetyl group serves as a hydrogen bond acceptor or a handle for further derivatization, and the chloro group provides a site for potential metabolic stability or further functionalization. Procurement of this specific boronic acid is essential for reliably reproducing patented synthetic routes or for exploring chemical space around these biologically relevant cores.

Process Chemistry: Optimization of Challenging Suzuki-Miyaura Couplings

In process development where an aryl chloride coupling partner is used, the enhanced reactivity conferred by the dual electron-withdrawing groups of this boronic acid [1] can be critical for achieving economically viable yields. The predicted faster transmetalation may allow for lower catalyst loadings or shorter cycle times compared to less activated boronic acids, directly impacting the cost-efficiency of the manufacturing process. Furthermore, its enhanced stability profile suggests it may be more robust under the prolonged heating and aqueous basic conditions often employed in large-scale reactions.

Chemical Biology: Development of Activity-Based Probes or Affinity Reagents

The presence of the acetyl group provides a convenient spectroscopic handle (e.g., IR, NMR) or a site for conjugation (e.g., via hydrazone formation). When coupled with the stability of the ortho-chloro substituted boronic acid [2], this compound is well-suited for the synthesis of advanced probes. The chloro group can also be utilized in subsequent steps for orthogonal reactivity, such as Buchwald-Hartwig amination, after the initial Suzuki coupling. This dual functionality is not available in simpler boronic acids and is a key reason to select this specific compound for complex probe synthesis.

Materials Science: Synthesis of Functionalized Monomers for Conjugated Polymers

For applications requiring precise control over monomer electronics, the strong electron-withdrawing nature of the acetyl group can be used to tune the HOMO-LUMO levels of conjugated polymers. The ortho-chloro group introduces a steric twist that can disrupt aggregation and enhance solubility. While the evidence for this specific application is inferential, the unique combination of properties makes this boronic acid a valuable tool for researchers developing n-type or ambipolar semiconducting materials where fine-tuning of electronic properties is paramount.

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